N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
Description
Structural Overview:
This compound is a heterocyclic molecule combining thiazole and quinazoline moieties, with a molecular formula of C₂₂H₂₅N₃O₄S . Key structural features include:
- A sulfanylidene group at position 1.
- Cyclohexyl and 3,4-dimethoxyphenylethyl substituents at the N3 and N8 positions, respectively.
- A fused thiazolo[3,4-a]quinazoline core.
Biological Significance: Quinazolines are pharmacologically active scaffolds known for anti-inflammatory, anticancer, and enzyme-inhibitory properties. The thiazole ring and sulfanylidene group in this compound may enhance its binding affinity to biological targets, though its exact mechanism remains under investigation .
Properties
IUPAC Name |
3-N-cyclohexyl-8-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O5S2/c1-36-21-11-8-16(14-22(21)37-2)12-13-29-25(33)17-9-10-19-20(15-17)32-24(31-26(19)34)23(39-28(32)38)27(35)30-18-6-4-3-5-7-18/h8,11,14,17-20H,3-7,9-10,12-13,15H2,1-2H3,(H,29,33)(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXFKBKNSFCIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCC3C(C2)N4C(=C(SC4=S)C(=O)NC5CCCCC5)NC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide (referred to as Compound X) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, biological activity, and potential therapeutic applications based on available research findings.
Structural Characteristics
Compound X features a unique molecular structure that combines thiazole and quinazoline elements. The molecular formula is , which indicates the presence of several functional groups that may contribute to its biological activity. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity through electron-withdrawing properties. |
| Quinazoline Core | Known for various pharmacological effects including anticancer and anti-inflammatory activities. |
| Dimethoxyphenyl Group | Enhances lipophilicity and may improve bioavailability. |
Synthesis
The synthesis of Compound X involves several chemical reactions that require careful control of conditions such as temperature and pH to optimize yield and purity. Common methods include:
- Condensation Reactions : Combining thiazole derivatives with quinazoline precursors.
- Functionalization : Modifying the dimethoxyphenyl group to enhance biological activity.
Anti-inflammatory Effects
The presence of the thiazole moiety in Compound X may confer anti-inflammatory properties. Compounds in this class have been reported to inhibit inflammatory mediators such as cytokines and prostaglandins. This suggests that Compound X could be explored for:
- Treatment of chronic inflammatory diseases
- Pain management therapies
Case Studies and Research Findings
While direct studies on Compound X are sparse, several related compounds provide insight into its potential biological activities:
- Thiazoloquinazoline Derivatives : A study demonstrated that similar compounds showed IC50 values in the micromolar range against various cancer cell lines .
- Quinazoline-Based Inhibitors : Research highlighted their role as inhibitors of specific kinases involved in cancer progression .
The exact mechanism of action for Compound X remains to be fully elucidated; however, it may involve:
- Inhibition of key enzymes involved in tumor growth.
- Modulation of signaling pathways associated with inflammation.
Further studies are necessary to identify specific molecular targets and pathways affected by this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Thiazoloquinazoline vs. Triazoloquinazoline Derivatives
Key Differences :
Substituent-Driven Pharmacological Variations
Role of Sulfur-Containing Groups
Observations :
- Halogenated substituents (e.g., 4-fluorobenzyl in ) improve pharmacokinetic profiles but may reduce solubility compared to methoxy groups.
Molecular Weight and Solubility Trends
Trend Analysis :
- Lower molecular weight compounds (e.g., target compound at 451.5 g/mol) generally exhibit better bioavailability than heavier analogs (>500 g/mol) .
- Methoxy and carboxamide groups improve aqueous solubility, whereas benzodioxol or phenyl substituents increase lipophilicity .
Q & A
Q. Can AI-driven tools enhance reaction optimization or crystallographic analysis?
- Methodological Answer :
- Synthesis Optimization : Use COMSOL Multiphysics coupled with ML algorithms (e.g., random forests) to model reaction kinetics and predict optimal conditions .
- Crystallography : Implement SHELXE in automated pipelines for high-throughput phase determination of challenging crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
